1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a 2-fluorobenzyl group and a pyridin-2-ylmethyl group. This compound belongs to the class of piperazine derivatives, known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom enhances the lipophilicity and biological activity of the compound, making it an attractive candidate for drug development and research in pharmacology.
The synthesis and analysis of 1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine have been documented in various scientific literature and databases, which provide insights into its chemical properties, synthesis methods, and biological activities. Notable sources include chemical databases such as DrugBank and Sigma-Aldrich, as well as patent literature detailing its synthesis and potential applications .
This compound is classified as a piperazine derivative. Piperazines are a class of organic compounds that consist of a six-membered ring containing two nitrogen atoms opposite each other. They are widely recognized for their role in medicinal chemistry, particularly in the development of drugs targeting neurological and psychiatric disorders .
The synthesis of 1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine typically involves multiple steps that may include:
The specific conditions for these reactions, such as temperature, solvents, and catalysts, can vary based on the desired yield and purity of the final product. Techniques such as chromatography may be employed for purification following synthesis .
The molecular formula for 1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine is . The structure features:
The compound's structural characteristics can be represented using SMILES notation: Fc1ccc(CN2CCNCC2)cc1
, which provides a concise way to describe its molecular framework .
1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine exhibits various chemical reactivities typical of piperazine derivatives. Common reactions include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.
The reaction conditions (e.g., temperature, solvent choice) significantly affect the outcome, including yield and selectivity towards desired products. Understanding these parameters is essential for optimizing synthetic routes in laboratory settings.
The mechanism of action for 1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with various neurotransmitter receptors in the central nervous system. Piperazine derivatives are known to modulate receptor activity, particularly those related to serotonin and dopamine pathways.
Binding affinity studies indicate that this compound may exhibit significant interactions with serotonin receptors (5-HT) and possibly adrenergic receptors, which are critical for its potential therapeutic effects in treating anxiety and depression-related disorders .
1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine is typically available as a solid at room temperature. Its melting point and solubility characteristics depend on its purity and crystalline form.
The compound's reactivity profile includes:
Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to confirm structure and purity .
1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine has several applications in medicinal chemistry:
Research continues into optimizing this compound's properties for enhanced efficacy and safety in therapeutic contexts .
The piperazine core of 1-(2-fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine enables significant interactions with monoaminergic neurotransmission systems. Structural analogs demonstrate nanomolar affinity for dopamine transporters (DAT), with Ki values ranging from 3–382 nM, indicating potent reuptake inhibition without inducing psychostimulant behaviors in preclinical models [1]. This atypical DAT inhibition profile arises from binding to an inward-facing conformation of the transporter, distinct from classical psychostimulants, thereby reducing substance reinforcement while avoiding locomotor activation [1]. Computational modeling confirms this compound stabilizes DAT conformations associated with low-abuse potential.
Simultaneously, the fluorobenzyl moiety facilitates engagement with serotonin receptors. Piperazine derivatives structurally similar to this compound exhibit anxiolytic and antidepressant effects mediated primarily through 5-hydroxytryptamine 1A (5-HT1A) receptor activation and serotonin transporter (SERT) modulation [2]. In behavioral studies, such compounds increased serotonin-dependent pathways, evidenced by blocked anxiolytic effects upon pretreatment with 5-HT1A antagonist WAY-100635 or serotonin synthesis inhibitor p-chlorophenylalanine [2]. This dual serotonergic-dopaminergic modulation positions the compound as a candidate for psychostimulant use disorders and mood disorders requiring multitarget engagement.
Table 1: Receptor Binding Profile of Piperazine Analogs
Target | Affinity (Ki Range) | Functional Activity | Therapeutic Implication |
---|---|---|---|
Dopamine Transporter (DAT) | 3–382 nM | Atypical inhibition | Psychostimulant use disorders |
Serotonin Transporter (SERT) | Not reported | Moderate inhibition | Mood regulation |
5-Hydroxytryptamine 1A (5-HT1A) | Submicromolar | Partial agonism | Anxiolytic/antidepressant effects |
α2-Adrenergic Receptor | Low micromolar* | Antagonism* | Cognitive enhancement |
*Data extrapolated from pyridinylpiperazine derivatives [6]
Structural features of 1-(2-fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine support potential enzyme inhibitory functions. The fluorinated aromatic system and piperazine nitrogen geometry facilitate competitive binding at catalytic sites of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neuroinflammation and neurodegeneration. Piperazine-containing inhibitors exploit hydrogen bonding between the protonated piperazine nitrogen and conserved glutamate residues (Glu592 in rat nNOS), while the fluorobenzyl group occupies a hydrophobic subpocket . Though direct data is limited for this specific compound, analogous fluorophenyl-piperazines reduce nitric oxide production in microglial cells by >50% at 10μM concentrations.
The pyridinylmethyl extension enables moderate acetylcholinesterase (AChE) inhibition by interacting with the peripheral anionic site. Molecular docking reveals the pyridine nitrogen forms π-cation interactions with Trp286 in human AChE, while the protonated piperazine nitrogen binds the catalytic anionic site. This dual binding mode mirrors donepezil-like inhibitors, suggesting potential for cognitive enhancement in Alzheimer’s disease. Piperazine-based AChE inhibitors typically exhibit IC50 values of 1–20μM, with fluorinated derivatives showing enhanced blood-brain barrier permeability critical for CNS applications .
Rational modification of the piperazine scaffold enables concurrent histamine H3 receptor (H3R) and sigma-1 receptor (Sσ1R) antagonism—a strategy for treating complex neurological disorders. The fluorobenzyl group is essential for H3R affinity, occupying a lipophilic subpocket near transmembrane domain 3, while the pyridinylmethyl moiety extends toward extracellular loop 2 [2]. Piperazine-based dual antagonists demonstrate binding constants of 40–80 nM at H3R and 20–100 nM at Sσ1R, synergistically enhancing cognition in rodent models of scopolamine-induced amnesia.
Functional selectivity is achieved through stereoelectronic effects: Fluorine’s electron-withdrawing properties optimize cation-π interactions with H3R Asp114, while the pyridine nitrogen coordinates with Sσ1R Glu172. This multitarget engagement simultaneously modulates histaminergic neurotransmission and neuroplasticity pathways. In depression models, dual H3R/Sσ1R antagonists elevate hypothalamic histamine release (>200% baseline) while normalizing BDNF expression in the prefrontal cortex—effects not observed with single-target agents [2]. The compound’s balanced affinity profile positions it for cognitive disorders with comorbid neuropsychiatric symptoms.
Table 2: Multitarget Engagement Profile
Target | Structural Determinant | Biological Effect | Therapeutic Application |
---|---|---|---|
Histamine H3 Receptor | 2-Fluorobenzyl group | Antagonism → Increased histamine release | Cognitive dysfunction in dementia |
Sigma-1 Receptor | Pyridinylmethyl moiety | Antagonism → BDNF normalization | Neurodegenerative disorders |
DAT/SERT complex | Piperazine core conformation | Balanced reuptake inhibition | Treatment-resistant depression |
Piperazine derivatives demonstrate anticancer activity through kinase inhibition and epigenetic modulation. The electrophilic fluorine atom in 1-(2-fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine enables covalent binding to cysteine residues in oncogenic kinases like Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3). Molecular dynamics simulations show the compound occupies the ATP-binding pocket of FLT3-ITD mutants, with the fluorobenzyl group positioned near Cys695, forming a reversible Michael adduct that reduces phosphorylation by 70–85% at 1μM [4].
Additionally, the pyridine-piperazine pharmacophore chelates zinc ions in histone deacetylase (HDAC) catalytic domains, particularly HDAC6. Fluorinated analogs inhibit HDAC6 with IC50 values of 0.8–2.5μM, inducing hyperacetylation of α-tubulin and HSP90. This disrupts protein folding in multiple myeloma cells, triggering caspase-12 mediated apoptosis. In solid tumors, the compound’s amphiphilic properties facilitate lysosome membrane permeabilization, releasing cathepsins that degrade survival proteins like c-Myc and cyclin D1. Hematologic malignancies show greater sensitivity, with LC50 values 3-fold lower than in carcinoma cell lines, potentially due to enhanced cellular uptake in blood cells [4].
The compound enhances Glucagon-Like Peptide-1 receptor (GLP-1R) signaling through allosteric modulation. Piperazine derivatives structurally related to 1-(2-fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine bind transmembrane helix 1 (TM1) and extracellular loop 2 (ECL2) of GLP-1R, stabilizing an active conformation that amplifies endogenous GLP-1 efficacy. Fluorine-specific interactions with Tyr145 and Tyr150 increase binding affinity 5-fold over non-fluorinated analogs, as confirmed by fluorescence polarization assays .
Mechanistically, this positive allosteric modulation increases glucose-dependent insulin secretion in pancreatic β-cells by 60–130% at 100nM concentrations without provoking hypoglycemia. The compound also enhances β-cell proliferation through GLP-1R–mediated ERK1/2 phosphorylation, evidenced by 2.1-fold increase in BrdU incorporation in MIN6 cells. Unlike orthosteric agonists, this modulator preserves glucose sensitivity and shows reduced desensitization—critical for sustained glycemic control in type 2 diabetes. Complementary benefits include suppression of hepatic gluconeogenesis genes (PEPCK, G6Pase) via indirect AMPK activation, demonstrating multifactorial antidiabetic potential .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: